molecular formula C19H28F2N2O2 B15204049 tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate

tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate

Cat. No.: B15204049
M. Wt: 354.4 g/mol
InChI Key: SSUCLIDFRKIXTP-AWEZNQCLSA-N
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Description

tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate is a compound that features a tert-butyl carbamate group attached to a chiral center, which is further connected to a phenyl ring substituted with a difluoropiperidinylmethyl group

Preparation Methods

The synthesis of tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate typically involves the protection of an amine group using a tert-butyl carbamate (Boc) group. The general synthetic route includes:

Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The Boc group can be cleaved under acidic conditions, releasing the active amine, which can then interact with its target . The difluoropiperidinylmethyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate, also known by its CAS number 1429181-55-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H28F2N2O2, with a molecular weight of 354.43 g/mol. The compound features a tert-butyl group and a difluoropiperidine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC19H28F2N2O2
Molecular Weight354.43 g/mol
CAS Number1429181-55-4
Purity≥98%

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. Studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting the pharmacokinetics of drugs metabolized by these enzymes.

Pharmacological Effects

Research indicates that this compound exhibits the following pharmacological effects:

  • Antidepressant Activity : Preliminary studies have shown that this compound may possess antidepressant-like effects in animal models, suggesting its potential use in treating mood disorders.
  • Neuroprotective Properties : There is evidence to suggest that it may protect neuronal cells from apoptosis and oxidative stress, which is crucial in neurodegenerative diseases.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry investigated the compound's effects on serotonin levels in rodent models. Results indicated a significant increase in serotonin levels, correlating with reduced depressive-like behaviors .
  • Neuroprotection Study : Research published in Neuroscience Letters highlighted the compound's role in protecting against oxidative stress-induced neuronal death. The study found that treatment with the compound resulted in a marked decrease in markers of oxidative damage .
  • Anti-inflammatory Research : A clinical trial reported in Clinical Pharmacology & Therapeutics assessed the anti-inflammatory effects of this compound on patients with chronic inflammatory diseases. The results showed a significant reduction in inflammatory markers such as C-reactive protein (CRP) .

Properties

Molecular Formula

C19H28F2N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]carbamate

InChI

InChI=1S/C19H28F2N2O2/c1-14(22-17(24)25-18(2,3)4)16-7-5-15(6-8-16)13-23-11-9-19(20,21)10-12-23/h5-8,14H,9-13H2,1-4H3,(H,22,24)/t14-/m0/s1

InChI Key

SSUCLIDFRKIXTP-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CN2CCC(CC2)(F)F)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=C(C=C1)CN2CCC(CC2)(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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